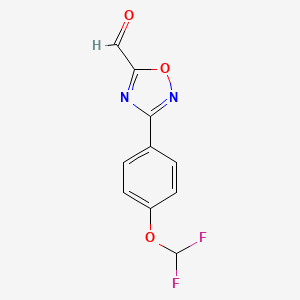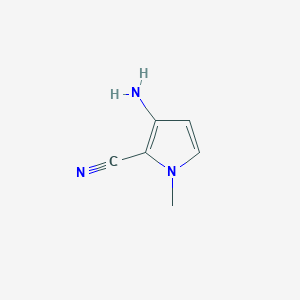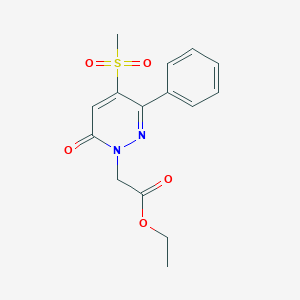
2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxymethyl group at the 2-position, a piperidin-4-yl group at the 6-position, and an amine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl or piperidin-4-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may yield reduced amine derivatives.
科学研究应用
2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine has various scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 2-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine
- 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Uniqueness
2-(Methoxymethyl)-6-(piperidin-4-yl)pyrimidin-4-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
属性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-6-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4O/c1-16-7-11-14-9(6-10(12)15-11)8-2-4-13-5-3-8/h6,8,13H,2-5,7H2,1H3,(H2,12,14,15) |
InChI 键 |
MGDPKXJGKDUGQA-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC(=CC(=N1)N)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)
![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)



![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

